![molecular formula C16H14BrN3O2S B5184479 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide, also known as ABAM, is a chemical compound that has attracted attention from the scientific community due to its potential use in cancer research. ABAM is a small molecule inhibitor that has been shown to selectively target the protein tyrosine phosphatase SHP2, which is involved in cell signaling pathways that contribute to cancer growth and progression.
Wirkmechanismus
The mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide involves the inhibition of SHP2, a protein tyrosine phosphatase that is involved in cell signaling pathways. SHP2 is known to play a role in the regulation of cell proliferation, survival, and migration, and is frequently overexpressed in cancer cells. By inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can disrupt these signaling pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can also induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of other signaling pathways that contribute to cancer growth and progression. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been shown to be effective in a wide range of cancer cell lines. However, there are also some limitations to its use. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of SHP2. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide treatment. Additionally, there is interest in exploring the potential use of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide in humans.
Synthesemethoden
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-aminobenzoic acid, which is then converted to 4-(acetylamino)phenylamine. This intermediate compound is then reacted with carbon disulfide to form the carbonothioyl group. Finally, 2-bromobenzoyl chloride is added to produce the final product, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has shown promise as a potential therapeutic agent for the treatment of cancer. By inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can disrupt signaling pathways that contribute to tumor growth and metastasis. In preclinical studies, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other treatments. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-10(21)18-11-6-8-12(9-7-11)19-16(23)20-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOGGMUNXRJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-bromobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.